molecular formula C21H29Cl3O3 B1260297 Cloxotestosterone CAS No. 53608-96-1

Cloxotestosterone

Cat. No.: B1260297
CAS No.: 53608-96-1
M. Wt: 435.8 g/mol
InChI Key: DNADMXUXHNLBKR-SIGPKOBDSA-N
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Preparation Methods

Cloxotestosterone is synthesized through the reaction of testosterone with trichloroacetaldehyde (chloral) under acidic conditions to form the hemiacetal. The reaction involves the formation of a hemiacetal linkage between the 17β-hydroxyl group of testosterone and the aldehyde group of chloral

Chemical Reactions Analysis

Cloxotestosterone undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cloxotestosterone has been studied primarily in the context of its anabolic–androgenic properties

Mechanism of Action

Cloxotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include various genes involved in muscle growth, protein synthesis, and secondary sexual characteristics .

Comparison with Similar Compounds

Cloxotestosterone is similar to other anabolic–androgenic steroids like testosterone and its derivatives. its unique feature is the presence of the trichloro hemiacetal group at the 17β position. Similar compounds include:

This compound’s uniqueness lies in its specific chemical modification, which affects its pharmacokinetics and biological activity.

Properties

CAS No.

53608-96-1

Molecular Formula

C21H29Cl3O3

Molecular Weight

435.8 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14-,15-,16-,17-,18?,19-,20-/m0/s1

InChI Key

DNADMXUXHNLBKR-SIGPKOBDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C

SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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